Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-
Description
The compound Theophylline, 7-(3-((2-(3,4-dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)- is a xanthine derivative structurally modified to enhance bronchodilatory and anti-inflammatory properties. Its core structure retains the theophylline backbone (1,3-dimethylxanthine) but incorporates a 3,4-dihydroxyphenyl group linked via a hydroxyethylamino-butyl chain at the 7-position. This modification aims to combine the phosphodiesterase inhibitory activity of theophylline with β-adrenergic agonism from the catecholamine-like substituent .
Synthesis involves reacting theophylline with intermediates containing the 3,4-dihydroxyphenyl moiety, followed by alkylation to introduce the butyl spacer.
Properties
CAS No. |
62401-91-6 |
|---|---|
Molecular Formula |
C19H25N5O5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H25N5O5/c1-11(20-9-15(27)12-4-5-13(25)14(26)8-12)6-7-24-10-21-17-16(24)18(28)23(3)19(29)22(17)2/h4-5,8,10-11,15,20,25-27H,6-7,9H2,1-3H3 |
InChI Key |
CJEOBARKFDOSRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)NCC(C3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The initial steps often include the preparation of the purine core, followed by the introduction of the dihydroxyphenyl group through electrophilic aromatic substitution. The hydroxyethylamino side chain is then attached via nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, solvent recycling, and purification processes such as crystallization or chromatography is common to achieve the desired product at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the purine core or the side chains.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the purine ring and the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to various reduced forms of the purine core.
Scientific Research Applications
7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on the reactivity of purine derivatives.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is explored for its use in the development of new materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-(3-((2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl)amino)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The purine core may interact with enzymes and receptors, modulating various biochemical pathways. These interactions can lead to changes in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
- Receptor Selectivity : The target compound ’s 3,4-dihydroxyphenyl group may enhance β2-adrenergic receptor binding compared to reproterol’s 3,5-dihydroxyphenyl configuration, as catechol’s meta-hydroxyl group is critical for receptor interaction .
- Metabolism: Unlike reproterol, which undergoes cyclization to form a tetrahydroisoquinoline metabolite, the butyl chain in the target compound may reduce metabolic cyclization, prolonging its half-life .
- Antioxidant Capacity: The 3,4-dihydroxyphenyl group (catechol) confers radical-scavenging activity, absent in etophylline and reproterol derivatives with single or non-adjacent hydroxyl groups .
Pharmacokinetic and Efficacy Data (Inferred from Structural Analogues)
| Parameter | Target Compound (Predicted) | Reproterol (Observed) | Etophylline (Observed) |
|---|---|---|---|
| Bioavailability | Moderate (lipophilic chain) | High (rapid absorption) | Low (polar substituent) |
| Half-life | ~6–8 hours | ~4–6 hours | ~3–5 hours |
| β2-Selectivity | High (catechol-like binding) | Moderate | None |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing and purifying this theophylline derivative?
- Methodological Answer : Synthesis requires precise control of regioselectivity during alkylation of the theophylline core. The amino-butyl side chain must be functionalized with a 3,4-dihydroxyphenyl group, which is sensitive to oxidation. Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) during coupling reactions to prevent undesired side products . Purification via reverse-phase HPLC is critical to achieve >98% purity, as validated by mass spectrometry (structural consistency checks) and NMR .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., theoretical MW: ~425.8 for monohydrochloride form) and fragmentation patterns .
- NMR : Assign peaks for theophylline’s methyl groups (δ ~3.2–3.5 ppm) and aromatic protons from the dihydroxyphenyl moiety (δ ~6.5–7.0 ppm).
- HPLC : Monitor retention time consistency against a reference standard .
Q. What are the primary stability concerns under experimental conditions?
- Methodological Answer : The catechol (3,4-dihydroxyphenyl) group is prone to oxidation. Stabilize solutions with antioxidants (e.g., ascorbic acid) and store lyophilized samples at -20°C in inert atmospheres. Monitor degradation via UV-Vis spectroscopy (peak shifts at ~280 nm) .
Advanced Research Questions
Q. How does the 3,4-dihydroxyphenyl moiety influence binding to biological targets (e.g., adenosine receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) to assess interactions:
- The dihydroxyphenyl group may form hydrogen bonds with receptor residues (e.g., His278 in A₂A adenosine receptors). Compare binding free energies (MM-GBSA) against analogs lacking this moiety .
- Validate computationally predicted affinities via radioligand displacement assays .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar theophylline derivatives?
- Methodological Answer :
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
- Orthogonal Assays : Combine cAMP inhibition (for adenosine receptor activity) with calcium flux assays to detect off-target effects.
- Meta-Analysis : Cross-reference data with structurally validated compounds (e.g., Dyphylline, CAS 479-18-5) to isolate structure-activity relationships .
Q. How can researchers optimize this compound for in vivo studies (e.g., pharmacokinetics, bioavailability)?
- Methodological Answer :
- LogP Optimization : Modify the butyl chain length or introduce hydrophilic groups (e.g., PEGylation) to balance solubility and membrane permeability.
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., O-methylation of catechol groups). Introduce fluorine substituents to block metabolism .
- In Vivo Imaging : Radiolabel the compound with ¹¹C or ¹⁸F for PET tracking in rodent models .
Q. What computational tools predict multi-target inhibitory potential (e.g., SARS-CoV-2 proteins)?
- Methodological Answer :
- Virtual Screening : Use ZINC15 or ChEMBL databases to identify structural analogs with reported antiviral activity.
- Ensemble Docking : Target both Mpro and spike proteins using flexible docking protocols. Prioritize compounds with CID-like scaffolds (e.g., CID 125990) .
- Network Pharmacology : Construct protein interaction networks to identify off-target effects (e.g., ACE2 binding) .
Data Contradictions and Validation
Q. How to address discrepancies in the reported positions of hydroxyl groups (3,4- vs. 3,5-dihydroxyphenyl)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
